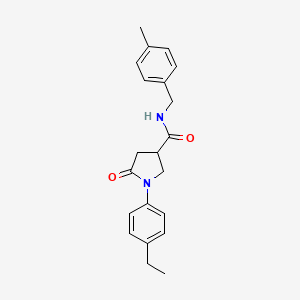

![molecular formula C21H21F3N6O B5215882 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5215882.png)

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The pyrazole rings of these polyazole ligands are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Wissenschaftliche Forschungsanwendungen

Antileishmanial and Antimalarial Activities

Pyrazole derivatives, including F2318-0290, have shown promising results in the treatment of tropical diseases such as leishmaniasis and malaria . These compounds have been synthesized and evaluated for their efficacy against Leishmania aethiopica and Plasmodium berghei . The molecular docking studies suggest that these compounds can be considered potential pharmacophores for developing safe and effective antileishmanial and antimalarial agents .

Cancer Research

The structural motif of pyrazole is significant in cancer research, particularly in the study of DNA methylation events and polyamine-induced DNA G-quadruplex formations . The compound F2318-0290 could be utilized in fluorescence spectroscopy methodologies to aid in targeting and delivery to cancer cells in vivo, potentially correcting defects, inhibiting growth, or inducing apoptosis .

Drug Development

Pyrazole derivatives are known for their drug-like properties and exhibit a wide range of biological activities. These include antimicrobial, antiviral, antitubercular, antioxidant, anticancer, antileishmanial, and anti-inflammatory activities . F2318-0290 could be a valuable scaffold in the design and synthesis of new drugs with these therapeutic effects.

Molecular Docking Studies

F2318-0290 can be used in molecular docking studies to predict the interaction between the compound and target proteins. This is crucial in understanding the compound’s mechanism of action and optimizing its structure for better efficacy and selectivity .

Pharmacological Research

The diverse pharmacological effects of pyrazole-bearing compounds make them suitable for extensive pharmacological research. F2318-0290 could be investigated for its potential effects on various biological pathways and its role in treating different diseases .

Chemical Synthesis and Ligand Design

Compounds like F2318-0290 serve as potent multidentate ligands with a ‘podand topology’, which can be used in the synthesis of complex chemical structures. They are investigated as alternatives to traditional ligands and could lead to the development of new materials with unique properties .

Zukünftige Richtungen

Pyrazole and its derivatives can promote a unique coordination with the metal ions, which can be used as a precursor for the development of metalloenzyme . This study demonstrated that the present ligands can be used as a model for further developments in catalytic processes relating to catecholase activity .

Wirkmechanismus

Biochemical Pathways

Compounds with similar structures have been found to exhibit varied biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor activities . Therefore, it is plausible that F2318-0290 may also interact with multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

A related compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization . This suggests that F2318-0290 might also have favorable pharmacokinetic properties, but further studies are needed to confirm this.

Result of Action

Given the biological activities associated with similar compounds, it is possible that f2318-0290 may have a range of effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N6O/c1-14-12-15(2)30(27-14)19-7-6-18(25-26-19)28-8-10-29(11-9-28)20(31)16-4-3-5-17(13-16)21(22,23)24/h3-7,12-13H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCUCRLYEKEYBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-isopropylacetamide](/img/structure/B5215811.png)

![4-ethyl-2-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5215815.png)

![methyl 4-(1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B5215828.png)

![1-[(3,4-dimethoxybenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215843.png)

![10-cyclohexylidene-4-(3-methoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5215849.png)

![diethyl 5-({[(4-fluorophenyl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5215861.png)

![3-[(4-butoxyphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5215865.png)

![N-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5215869.png)

![2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzaldehyde](/img/structure/B5215871.png)

![N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5215887.png)

![2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B5215897.png)